1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
Reagents: Amination can be achieved using reagents like ammonia or primary amines.
Conditions: This step often requires the use of catalysts and specific solvents to facilitate the reaction.
Attachment of Difluorophenyl Group:
Reagents: The difluorophenyl group is introduced using halogenated aromatic compounds such as 2,4-difluorobenzene.
Conditions: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods: For large-scale production, the synthesis is optimized to improve yield and reduce costs. This involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems.
Use of Continuous Flow Reactors: Enhancing reaction efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, or chromatography to obtain high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multi-step organic synthesis
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Formation of Thienoisoquinoline Core:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and ethyl acetoacetate.
Reaction Conditions: The initial step involves a cyclization reaction under acidic or basic conditions to form the thienoisoquinoline core.
Chemical Reactions Analysis
Types of Reactions: 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles; reactions may require catalysts and specific solvents.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified hydrogenation states.
Substitution Products: Compounds with new substituents replacing the original groups.
Scientific Research Applications
1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
- 1-amino-N-(2,4-difluorophenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
- 1-amino-N-(2,4-difluorophenyl)-5-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Comparison:
- Structural Differences: Variations in the alkyl group (ethyl, methyl, propyl) attached to the thienoisoquinoline core.
- Biological Activity: Differences in biological activity and potency due to structural variations.
- Chemical Properties: Variations in solubility, stability, and reactivity based on the substituents.
1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide stands out due to its specific ethyl group, which may confer unique properties and applications compared to its analogs.
Properties
IUPAC Name |
1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3OS/c1-2-14-11-5-3-4-6-12(11)16-17(23)18(27-20(16)25-14)19(26)24-15-8-7-10(21)9-13(15)22/h7-9H,2-6,23H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWSITDGZPDJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=C(C=C(C=C4)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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